2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and a trimethoxyphenyl group, which is often associated with enhanced biological activity.
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is then functionalized with a benzyl group and further reacted with a sulfanyl group to form the intermediate compound. This intermediate is then condensed with a hydrazide derivative of the trimethoxyphenyl group under specific reaction conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its benzimidazole core.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole core can bind to enzymes and inhibit their activity, while the trimethoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-2-thienylmethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
These compounds share a similar benzimidazole core but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C26H26N4O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-32-22-14-13-19(24(33-2)25(22)34-3)15-27-29-23(31)17-35-26-28-20-11-7-8-12-21(20)30(26)16-18-9-5-4-6-10-18/h4-15H,16-17H2,1-3H3,(H,29,31)/b27-15+ |
InChI Key |
QATBZMTWAOELSC-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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